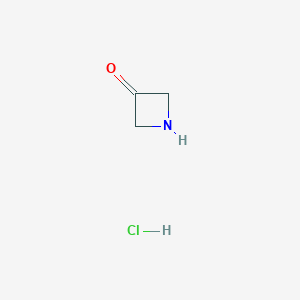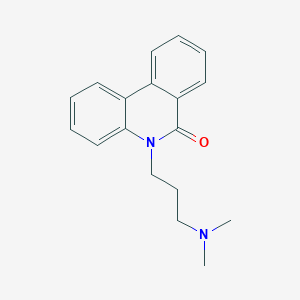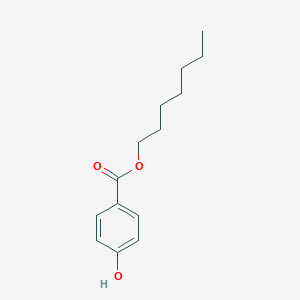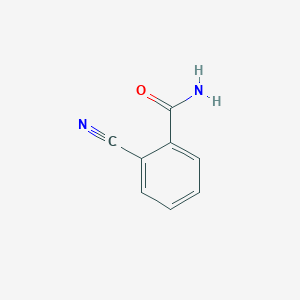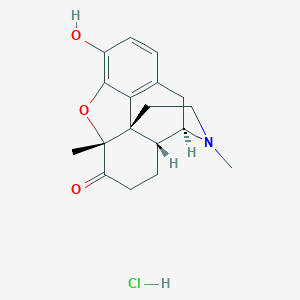
Metopon hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metopon hydrochloride, chemically known as 5β-methyl-7,8-dihydromorphin-6-one hydrochloride, is an opioid analogue that is a methylated derivative of hydromorphone. It was first synthesized in 1929 as an analgesic. This compound is known for its longer duration of action compared to hydromorphone, although it is less potent and has lower oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metopon hydrochloride involves the methylation of hydromorphone. The process typically includes the following steps:
Methylation: Hydromorphone is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Metopon hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products:
Oxidation: Produces ketones and aldehydes.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metopon hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid analogues.
Biology: Employed in research to understand the biological pathways and receptor interactions of opioids.
Medicine: Investigated for its analgesic properties and potential use in pain management, especially in oncology.
Industry: Utilized in the development of new opioid derivatives with improved pharmacological profiles
Mechanism of Action
Metopon hydrochloride exerts its effects by binding to the µ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of µ-opioid receptors leads to hyperpolarization of neurons, reducing their excitability and thereby providing analgesic effects .
Comparison with Similar Compounds
Hydromorphone: Metopon hydrochloride is a methylated derivative of hydromorphone. While hydromorphone is more potent, this compound has a longer duration of action.
Morphine: Compared to morphine, this compound has a lower tendency to produce nausea and respiratory depression.
14-Methoxymetopon: A derivative of metopon with higher potency and selectivity for µ-opioid receptors.
Uniqueness: this compound is unique due to its longer duration of action and lower side effect profile compared to other opioids. Its methylated structure provides distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
124-92-5 |
|---|---|
Molecular Formula |
C18H22ClNO3 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |
InChI Key |
IUIZPWPENLRTFZ-RNWHKREASA-N |
SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Canonical SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Key on ui other cas no. |
124-92-5 |
Synonyms |
metopon metopon hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


